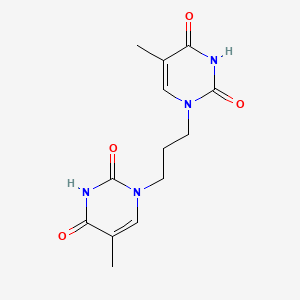

1,1'-Trimethylenebis(thymine)

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22917-75-5 |

|---|---|

分子式 |

C13H16N4O4 |

分子量 |

292.29 g/mol |

IUPAC 名称 |

5-methyl-1-[3-(5-methyl-2,4-dioxopyrimidin-1-yl)propyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H16N4O4/c1-8-6-16(12(20)14-10(8)18)4-3-5-17-7-9(2)11(19)15-13(17)21/h6-7H,3-5H2,1-2H3,(H,14,18,20)(H,15,19,21) |

InChI 键 |

BMRBWWWZFYXCDX-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)CCCN2C=C(C(=O)NC2=O)C |

规范 SMILES |

CC1=CN(C(=O)NC1=O)CCCN2C=C(C(=O)NC2=O)C |

同义词 |

1,1'-trimethylenebis(thymine) |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the N1,N1'-Alkylation of Thymine (B56734)

The foundational step in the synthesis of 1,1'-Trimethylenebis(thymine) is the alkylation of the N1 position of the thymine base. The N1 and N3 positions of the uracil (B121893) and thymine rings are the most reactive sites for alkylation. psu.edu Generally, direct alkylation of thymine with a suitable trimethylene-containing reagent is employed.

One common approach involves the reaction of thymine with a 1,3-dihaloalkane, such as 1,3-dibromopropane (B121459) or 1,3-diiodopropane. oup.com The reaction is typically carried out in the presence of a base to deprotonate the N1-H of thymine, thereby activating it for nucleophilic attack. The choice of base and solvent system can influence the reaction's yield and selectivity.

Another strategy involves the silylation of thymine to enhance its solubility and reactivity. For instance, thymine can be treated with N,O-bis(trimethylsilyl)acetamide (BSA) to produce O,O-bis-trimethylsilyl thymine. unitus.it This intermediate is then reacted with the dihaloalkane. unitus.it This method often leads to higher yields and cleaner reactions.

Approaches to Incorporate the Trimethylene Linker Unit

The trimethylene linker is typically introduced using a bifunctional alkylating agent. As mentioned, 1,3-dihalopropanes are frequently used. The reaction with two equivalents of thymine (or a silylated derivative) results in the formation of the desired bis-thymine compound. oup.comunitus.it

The general reaction can be represented as: 2 Thymine + X-(CH₂)₃-X → Thymine-(CH₂)₃-Thymine + 2 HX (where X is a halogen)

The reaction conditions, such as temperature and reaction time, are optimized to favor the formation of the dimeric product over potential side products, like the mono-alkylated thymine or cyclized byproducts.

Reaction Pathways and Mechanistic Considerations for Bis-thymine Formation

The formation of 1,1'-Trimethylenebis(thymine) proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated N1 of a thymine molecule acts as the nucleophile, attacking one of the electrophilic carbon atoms of the 1,3-dihaloalkane, displacing a halide ion. This results in a mono-alkylated intermediate, 1-(3-halopropyl)thymine.

This intermediate then undergoes a second SN2 reaction with another deprotonated thymine molecule to form the final 1,1'-Trimethylenebis(thymine) product.

It is important to note that intramolecular cyclization of the 1-(3-bromopropyl)uracil intermediate can occur, leading to the formation of cyclic ether byproducts, especially under basic conditions. psu.edu The propensity for this side reaction is influenced by the substituents on the pyrimidine (B1678525) ring. psu.edu

Purification and Isolation Techniques for Synthetic 1,1'-Trimethylenebis(thymine) (e.g., Chromatography, Crystallization)

Following the synthesis, a mixture of the desired product, unreacted starting materials, mono-alkylated intermediates, and other byproducts is typically obtained. Therefore, efficient purification is crucial.

Crystallization is a common and effective method for isolating pure 1,1'-Trimethylenebis(thymine). The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For example, recrystallization from water has been successfully used. clockss.org

Column chromatography is another powerful technique for purification. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase. This allows for the separation of the desired product from impurities.

Synthesis of Modified 1,1'-Trimethylenebis(thymine) Analogs

The chemical modification of 1,1'-Trimethylenebis(thymine) allows for the exploration of structure-activity relationships and the development of new compounds with specific properties. Modifications can be introduced at the thymine rings or on the trimethylene linker.

Modifications at the Thymine C5 Position

The C5 position of the thymine ring is a common site for modification. For instance, bromine can be introduced at this position. clockss.org The direct bromination of 1,1'-trimethylenebis(uracil) can yield 1,1'-trimethylenebis(5-bromouracil). clockss.org This method involves treating the starting material with excess bromine. clockss.org The introduction of a bromine atom at the C5 position has been shown to shift the resonance of the C6-H proton to a lower field in NMR spectra. clockss.org

Other modifications at the C5 position can include the introduction of alkyl groups or other functional moieties to study their effects on biological activity and molecular interactions. clockss.org

Alterations to the Trimethylene Linker (e.g., Length, Rigidity, Heteroatoms)

The trimethylene linker can be varied to alter the distance and relative orientation of the two thymine bases.

Length: The length of the alkane chain connecting the two nucleobases can be systematically varied by using dihaloalkanes with different numbers of carbon atoms (e.g., from three to six). unitus.it This allows for the synthesis of a series of bis-thymine compounds with different spacer lengths. unitus.it

Rigidity: The flexibility of the linker can be modified. For instance, incorporating cyclic structures or double bonds within the linker can introduce rigidity.

Heteroatoms: Heteroatoms like oxygen, sulfur, or nitrogen can be incorporated into the linker chain to alter its polarity, hydrogen bonding capacity, and conformational preferences. The synthesis of pyrimidinophanes containing a sulfur atom in the linker has been reported. oup.com

These modifications are crucial for developing analogs with tailored properties for various applications, including their use as probes for DNA structure and as potential therapeutic agents. mdpi.comnih.gov

Introduction of Exocyclic Functional Groups

The introduction of functional groups onto the exocyclic positions of 1,1'-Trimethylenebis(thymine) primarily targets the C5-methyl groups of the two thymine rings. These modifications are crucial for altering the compound's electronic properties, steric profile, and potential for further conjugation. Methodologies for such derivatization often involve oxidative reactions and free-radical processes that transform the relatively inert methyl group into a more reactive functional handle.

Research into the oxidation of thymine and its derivatives, such as thymidine (B127349), provides a framework for understanding the potential transformations of 1,1'-Trimethylenebis(thymine). One of the principal pathways involves the one-electron oxidation of the thymine moiety. psu.edu This process can lead to the loss of a proton from the C5-methyl group, resulting in the formation of a thymidyl methyl radical. psu.educhemrxiv.org Theoretical studies support this pathway, indicating that when the N1 position of thymine is substituted, as it is in 1,1'-Trimethylenebis(thymine), the resulting radical cation preferentially deprotonates at the C5-methyl group. worldscientific.com

Once formed, this radical intermediate is susceptible to trapping by molecular oxygen. This subsequent reaction cascade can yield key oxidized exocyclic functional groups, namely the 5-hydroxymethyl and 5-formyl derivatives. psu.edu Studies on thymidine have shown that this process can generate 5-(hydroxymethyl)-2'-deoxyuridine and 5-formyl-2'-deoxyuridine, illustrating a viable route to introduce hydroxyl and aldehyde functionalities onto the exocyclic methyl carbon of the thymine base. psu.edu

Another established approach involves reactions initiated by free radicals. For instance, studies using model systems have demonstrated that free radicals generated from the decomposition of bromotrichloromethane (B165885) can lead to the formation of 5-hydroxymethyl uracil from 5-methylcytosine, a structurally related pyrimidine. nih.gov This highlights the potential of radical-initiated reactions to functionalize the C5-methyl group under specific conditions.

These transformations effectively convert the methyl group into a versatile anchor for further chemical modifications, enabling the synthesis of a diverse range of derivatives of 1,1'-Trimethylenebis(thymine) with tailored properties.

Table 1: Methodologies for the Introduction of Exocyclic Functional Groups on Thymine Derivatives

| Starting Material (Analogue) | Reagents/Conditions | Functional Group Introduced | Resulting Product (Analogue) | Reference |

|---|---|---|---|---|

| Thymine/Thymidine | One-electron oxidation, O2 | -CH2OH (Hydroxymethyl) | 5-(Hydroxymethyl)-2'-deoxyuridine | psu.edu |

| Thymine/Thymidine | One-electron oxidation, O2 (further oxidation) | -CHO (Formyl) | 5-Formyl-2'-deoxyuridine | psu.edu |

| 5-Methylcytosine | Bromotrichloromethane decomposition (free radicals), anaerobic | -CH2OH (Hydroxymethyl) | 5-Hydroxymethyl uracil | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in probing the molecular structure, offering insights into the compound's conformation, vibrational states, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linker Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and dynamics of molecules. d-nb.info For 1,1'-Trimethylenebis(thymine), ¹H and ¹³C NMR provide critical data on the conformation of the thymine (B56734) rings and the flexibility of the trimethylene linker that connects them. researchgate.net

In solution, the molecule is not static but exists in a dynamic equilibrium of various conformers. utoronto.ca NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, helping to define the preferred relative orientation of the two thymine bases—whether they are stacked or adopt a more extended conformation. The chemical shifts of the protons on the trimethylene bridge provide information about their magnetic environment, which is influenced by the orientation of the nearby thymine rings.

The dynamics of the trimethylene linker itself can be investigated using relaxation experiments and temperature-dependent NMR studies. mdpi.comfrontiersin.org These experiments can quantify the rates of conformational exchange, for example, between different staggered (gauche and anti) conformations of the carbon-carbon bonds within the linker. nih.govnih.gov This flexibility is a key feature of the molecule, allowing the two thymine moieties to adopt various spatial arrangements. The analysis of NMR dynamics can reveal whether the linker undergoes restricted libration or larger-amplitude motions like full rotation. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1'-Trimethylenebis(thymine) in a Common Deuterated Solvent (e.g., DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N3-H (Thymine) | 11.0 - 11.5 | Singlet (broad) | Position is sensitive to solvent and concentration. |

| C6-H (Thymine) | 7.5 - 7.8 | Singlet or Doublet | Position influenced by ring currents and stacking. |

| N1-CH₂ -CH₂-CH₂-N1' | 3.6 - 3.9 | Triplet | Protons adjacent to the electron-withdrawing nitrogen atoms. |

| N1-CH₂-CH₂ -CH₂-N1' | 1.9 - 2.2 | Quintet | Central methylene (B1212753) group of the linker. |

| C5-CH₃ (Thymine) | 1.7 - 1.9 | Singlet | Methyl group on the thymine ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. teagasc.ietanta.edu.egmasterorganicchemistry.com For 1,1'-Trimethylenebis(thymine), these methods are used to confirm the presence of key functional groups and to study intermolecular interactions, such as hydrogen bonding. spectroscopyonline.comvscht.cz

The IR spectrum is particularly sensitive to polar bonds and reveals strong absorption bands for the carbonyl (C=O) stretching vibrations of the thymine rings, typically in the 1650-1750 cm⁻¹ region. researchgate.net The exact position and shape of these bands can indicate the extent of hydrogen bonding, as involvement in an H-bond tends to lower the vibrational frequency. mdpi.com Vibrations corresponding to C-H bonds in the methyl groups and the trimethylene linker appear in the 2800-3000 cm⁻¹ range. vscht.cz

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR and is particularly effective for studying symmetric vibrations and non-polar bonds. teagasc.ie It can provide detailed information on the vibrations of the pyrimidine (B1678525) ring structure. researchgate.netnih.gov Furthermore, changes in Raman spectra upon crystallization or in different solvent environments can be used to probe how intermolecular forces, such as π-π stacking between thymine rings, affect the molecular vibrations. nih.govvanderbilt.edu

Table 2: Characteristic Vibrational Frequencies for 1,1'-Trimethylenebis(thymine)

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | IR | 3100 - 3200 | From the N3-H group of the thymine ring. |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | From the trimethylene linker and methyl groups. masterorganicchemistry.com |

| C=O Stretch | IR | 1650 - 1750 | Strong absorption from the two carbonyl groups on each thymine ring. researchgate.net |

| C=C Stretch | IR, Raman | 1600 - 1650 | From the double bond within the thymine ring. |

| Ring Vibrations | Raman | 700 - 1500 | Complex series of bands characteristic of the pyrimidine ring structure. researchgate.netnih.gov |

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for verifying the molecular weight and assessing the purity of a synthesized compound. utar.edu.myepdf.pub For 1,1'-Trimethylenebis(thymine), techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine its molecular mass with high accuracy. The expected monoisotopic mass provides definitive confirmation of the compound's elemental composition (C₁₃H₁₆N₄O₄).

High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish the target compound from impurities with very similar masses. The technique is also used to study fragmentation patterns, which can provide structural information. In the case of 1,1'-Trimethylenebis(thymine), characteristic fragments would likely arise from the cleavage of the bonds between the trimethylene linker and the thymine rings, providing further evidence of the molecular structure. researchgate.net Purity is assessed by the absence of significant signals at other mass-to-charge (m/z) ratios in the spectrum. fda.gov

UV-Vis Spectroscopy for Electronic Transitions and Stacking Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. upenn.edu The primary chromophore in 1,1'-Trimethylenebis(thymine) is the thymine ring system, which exhibits characteristic π→π* and n→π* electronic transitions. libretexts.org

In an aqueous solution, a single thymine molecule shows a strong absorption maximum (λ_max) around 264 nm. rsc.org For 1,1'-Trimethylenebis(thymine), the UV-Vis spectrum is highly informative about the degree of intramolecular interaction between the two thymine bases. vdoc.pub If the two rings are positioned close together in a stacked arrangement, their π-systems interact. This interaction typically leads to a phenomenon called hypochromicity, which is a decrease in the molar absorptivity compared to two independent thymine molecules. vdoc.pub A slight shift in the λ_max may also be observed. clockss.org By studying the UV-Vis spectrum under different conditions (e.g., temperature, solvent polarity), one can infer changes in the conformational equilibrium between stacked and unstacked forms.

Table 3: UV-Vis Absorption Data for Thymine Chromophores

| Compound/State | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Observation |

| Thymine (in H₂O) | ~264 | ~7,500 rsc.org | Reference value for the isolated chromophore. |

| 1,1'-Trimethylenebis(thymine) (Stacked Conformation) | ~264 | < 15,000 | Exhibits hypochromicity; absorbance is less than double that of a single thymine. vdoc.pub |

| 1,1'-Trimethylenebis(thymine) (Unstacked Conformation) | ~264 | ≈ 15,000 | Absorbance approaches the sum of two independent thymine molecules. |

Solid-State Structural Investigations

While solution-state studies reveal the dynamic nature of the molecule, solid-state analyses provide a precise, static snapshot of a single, low-energy conformation.

X-ray Crystallography for Molecular Conformation and Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. glycoforum.gr.jpexcillum.com This technique has been performed for 1,1'-Trimethylenebis(thymine), providing precise information on bond lengths, bond angles, and torsion angles. uio.no

The crystal structure reveals the exact conformation of the molecule as it exists in the crystal lattice. This includes the conformation of the flexible trimethylene linker (e.g., all-anti, gauche-anti) and the precise relative orientation of the two thymine rings, which can be described by roll, slide, and twist parameters. researchgate.netnih.gov

Analysis of Crystal Polymorphism in Bis-nucleobase Systems

Crystal polymorphism describes the ability of a compound to crystallize in more than one distinct crystal structure. In bis-nucleobase systems, polymorphism is a significant phenomenon driven by the subtle interplay between the flexible linker, intramolecular interactions, and the formation of various intermolecular hydrogen-bonding and stacking networks. For molecules like 1,1'-Trimethylenebis(thymine), the trimethylene linker possesses considerable conformational freedom, allowing the two thymine rings to adopt different relative orientations. This internal flexibility, combined with the potential for thymine bases to form different hydrogen-bonding patterns (e.g., N-H···O=C bridges) with neighboring molecules, creates the energetic landscape for the formation of multiple, stable crystalline forms.

While specific polymorphic studies on 1,1'-Trimethylenebis(thymine) are not extensively detailed in the literature, the principles governing related flexible molecules suggest a high potential for such behavior. The crystallization conditions, such as solvent and temperature, can influence which polymorphic form is kinetically or thermodynamically favored. Each polymorph would exhibit distinct physical properties, including melting point, solubility, and solid-state spectroscopic signatures, stemming from the unique arrangement of molecules in the crystal lattice. The study of polymorphism in related systems, such as polymethylene-linked bis(amidino-O-alkylurea) ligands and other amphiphilic compounds, confirms that flexible linkers are a key contributor to structural diversity in the solid state. acs.orgugr.es

Conformational Dynamics and Flexibility Studies

The conformational behavior of 1,1'-Trimethylenebis(thymine) in solution is largely dictated by its structural flexibility. The molecule is not rigid; rather, it exists as an equilibrium of multiple conformations that can interconvert. Understanding these dynamics is crucial for interpreting its interactions in various environments. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations, as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals provide detailed information about the average and specific conformations present in solution. beilstein-journals.orgcsic.esmdpi.com

The trimethylene (propane-1,3-diyl) linker is the central element governing the conformational possibilities of 1,1'-Trimethylenebis(thymine). Its three sp³-hybridized carbon atoms allow for rotation around the C-C and C-N bonds, giving the linker significant flexibility. This flexibility is not unrestricted but leads to a set of preferred geometries that directly control the relative orientation of the two thymine bases.

Research on analogous systems with trimethylene tethers demonstrates that the linker can adopt several key conformations. nih.gov These include:

Extended or Unwound Conformations: The carbon chain is stretched out, maximizing the distance between the thymine rings. This orientation minimizes intramolecular interactions between the bases.

Folded or Stacked Conformations: The linker bends back on itself, allowing the planar thymine rings to lie one on top of the other, promoting intramolecular base-stacking. This is often referred to as a "syn" type conformation.

Skewed Conformations: Intermediate structures where the thymine bases are neither fully extended nor perfectly stacked. Studies on other trimethylene-linked nucleobases have identified "Skew U" and "W-conformations" as possible arrangements. nih.gov

| Conformation Type | Description | Governing Factors | Expected Outcome |

|---|---|---|---|

| Folded (Stacked) | Thymine bases are in close proximity, oriented in a parallel or near-parallel fashion. | Intramolecular base-stacking forces (hydrophobic and van der Waals interactions). Favored in aqueous solvents. | Significant intramolecular interaction; shielding effects observed in NMR. |

| Extended | Thymine bases are positioned far apart, at opposite ends of the linker. | Steric hindrance, minimization of intramolecular repulsion. Favored in certain non-polar solvents or in the crystal state to facilitate intermolecular packing. | Minimal intramolecular interaction; bases are free to interact with solvent or other molecules. |

| Skewed | Intermediate orientations between fully folded and fully extended. | A balance between linker strain and weak intramolecular or intermolecular forces. | A dynamic equilibrium of various non-ideal orientations. |

The equilibrium between the different conformations of 1,1'-Trimethylenebis(thymine) is highly sensitive to the surrounding solvent environment. The physicochemical properties of the solvent, such as polarity, proticity, and aromaticity, can shift this equilibrium by preferentially stabilizing certain conformers.

Conversely, in non-polar or less polar organic solvents, the energetic penalty for exposing the thymine rings is diminished. In such environments, the molecule may adopt a more extended conformation, or exist as a more complex mixture of conformers, as the drive for intramolecular stacking is reduced. Studies on other flexible molecules have demonstrated that conformational preferences can be significantly altered by changing the solvent, a principle that applies directly to this bis-nucleobase system. science.gov For instance, solvents capable of forming hydrogen bonds could compete with the intramolecular interactions, further influencing the conformational landscape. cardiff.ac.uk

The structure and aggregation state of 1,1'-Trimethylenebis(thymine) are determined by a competition between intramolecular and intermolecular forces. khanacademy.org These forces are electrostatic in nature and include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. libretexts.orgwizeprep.com

Intramolecular Forces: The primary intramolecular interaction is the base-stacking between the two thymine rings in a folded conformation. This is a stabilizing interaction driven by a combination of hydrophobic effects (in aqueous solution) and London dispersion forces between the π-electron clouds of the aromatic rings. libretexts.org This interaction is only possible when the flexible trimethylene linker allows the bases to come into close proximity.

Intermolecular Forces: The dominant intermolecular force is hydrogen bonding. libretexts.org Each thymine unit has a hydrogen bond donor (the N3-H proton) and two hydrogen bond acceptor sites (the C2=O and C4=O carbonyl oxygens). This allows molecules of 1,1'-Trimethylenebis(thymine) to form extended networks with each other in the solid state or concentrated solutions. For example, two molecules can form a dimer via a pair of N-H···O=C hydrogen bonds, similar to the Watson-Crick pairing seen in DNA, but between identical bases.

The ultimate conformation is a result of which set of interactions provides the greatest energetic stabilization in a given context. In dilute aqueous solution, intramolecular stacking is often favored. In the crystalline state or in concentrated non-polar solutions, intermolecular hydrogen bonding and crystal packing forces typically dominate, often leading to more extended molecular conformations that facilitate the formation of stable, ordered lattices. NMR studies on related systems show evidence of both types of interactions; for instance, strong NOEs between protons on the two bases indicate intramolecular stacking, while the observation of imino proton signals shielded from solvent exchange suggests the presence of stable intermolecular hydrogen bonds. acs.orgnih.gov

| Interaction Type | Force | Description | Favored Conditions |

|---|---|---|---|

| Intramolecular | Base-Stacking (van der Waals / Hydrophobic) | Interaction between the parallel faces of the two thymine rings within the same molecule. | Dilute aqueous solutions; folded linker conformation. |

| Intermolecular | Hydrogen Bonding | N-H group of one molecule interacts with a C=O group of a neighboring molecule. | Solid (crystalline) state; concentrated solutions. |

| Intermolecular | van der Waals Forces | General attractive forces between molecules, important for crystal packing. | Solid (crystalline) state. |

Molecular Interactions and Supramolecular Assembly Principles

Hydrogen Bonding Networks in 1,1'-Trimethylenebis(thymine) Aggregates

Hydrogen bonding is a critical directional interaction that dictates the formation of specific aggregates of 1,1'-trimethylenebis(thymine). Each thymine (B56734) ring possesses hydrogen bond donor (N3-H) and acceptor (C2=O and C4=O) sites, enabling the formation of intricate networks. These interactions are analogous to the base pairing observed in DNA, where thymine pairs with adenine (B156593) through two hydrogen bonds. In aggregates of 1,1'-trimethylenebis(thymine), the thymine units can form hydrogen bonds with each other, leading to self-assembly.

The primary hydrogen bonding motifs observed in thymine derivatives include the formation of dimers through N3-H···O=C4 interactions. In the case of 1,1'-trimethylenebis(thymine), both intramolecular and intermolecular hydrogen bonds are conceivable. The flexibility of the trimethylene linker can influence the ability of the two thymine rings within the same molecule to interact, though intermolecular hydrogen bonding is the predominant mode of interaction leading to aggregation. These intermolecular hydrogen bonds create chains or sheet-like structures, which form the basis of larger supramolecular assemblies. The strength of these hydrogen bonds is a key factor in the stability of the resulting aggregates.

Table 1: Typical Hydrogen Bond Parameters in Thymine-Containing Systems

| Donor-Acceptor | Distance (Å) | Energy (kcal/mol) | Reference |

|---|---|---|---|

| N3-H···O4 | ~2.82 | ~12-14 (for A-T pair) | Analogous to DNA base pairing |

| N1(Adenine)-H···O2 | ~2.98 |

Aromatic Stacking Interactions and Self-Recognition

Self-recognition is a phenomenon where molecules of the same type preferentially associate with each other. For 1,1'-trimethylenebis(thymine), self-recognition is driven by the specific geometry and electronic properties of the thymine rings, which favor a stacked arrangement. The trimethylene linker provides the necessary conformational flexibility for the thymine moieties to orient themselves in a way that optimizes these stacking interactions, leading to the formation of ordered aggregates. The interplay between hydrogen bonding and π-π stacking is a key determinant of the final supramolecular architecture.

Mechanisms of Self-Assembly of 1,1'-Trimethylenebis(thymine) and its Derivatives

The self-assembly of 1,1'-trimethylenebis(thymine) into well-defined supramolecular structures is a hierarchical process. Initially, the formation of dimers and small oligomers is driven by the establishment of hydrogen bonds and π-π stacking interactions between the thymine units. These primary aggregates then serve as building blocks for the formation of larger, more complex structures.

The directional nature of hydrogen bonding in 1,1'-trimethylenebis(thymine) promotes the formation of one-dimensional chains or tapes. These linear assemblies can then associate laterally through further stacking interactions to form sheet-like structures. Under specific conditions, these sheets can roll up or stack to form higher-order structures such as nanofibers and gels. The formation of these fibrous structures is a hallmark of the self-assembly of many molecules capable of forming strong, directional intermolecular interactions. The length and flexibility of the trimethylene linker in 1,1'-trimethylenebis(thymine) are critical in allowing the thymine units to adopt the necessary orientation for the formation of these extended, ordered aggregates.

The morphology of the self-assembled structures of 1,1'-trimethylenebis(thymine) is highly dependent on external factors such as the solvent and the concentration of the solution.

Solvent Effects: In polar, protic solvents that can form hydrogen bonds with the thymine units, the self-assembly process may be hindered due to competition for hydrogen bonding sites. Conversely, in non-polar, aprotic solvents, the hydrogen bonding between the thymine moieties is favored, promoting the formation of well-ordered aggregates. The quality of the solvent also influences the extent of π-π stacking, with poorer solvents generally promoting stronger stacking interactions as the molecules seek to minimize their contact with the solvent. rsc.org

Concentration Effects: The concentration of 1,1'-trimethylenebis(thymine) in solution is a key determinant of the extent and nature of the self-assembly. At low concentrations, the formation of small, discrete aggregates such as dimers and trimers is favored. As the concentration increases, there is a higher probability of intermolecular encounters, leading to the formation of larger oligomers and, eventually, the emergence of higher-order structures like fibers and gels. There is often a critical concentration above which the formation of these extended supramolecular polymers becomes significant.

Table 2: Influence of External Factors on 1,1'-Trimethylenebis(thymine) Self-Assembly

| Factor | Effect on Assembly | Resulting Morphology |

|---|---|---|

| Non-polar Solvent | Promotes hydrogen bonding and π-stacking | Well-ordered fibers, sheets |

| Polar Solvent | Competes for hydrogen bonding sites | Smaller aggregates or disordered structures |

| Low Concentration | Favors formation of small oligomers | Dimers, trimers |

| High Concentration | Promotes growth of larger structures | Fibers, gels, networks |

Molecular Recognition with Complementary Systems

The ability of the thymine moieties in 1,1'-trimethylenebis(thymine) to form specific hydrogen bonds makes this molecule a candidate for molecular recognition of complementary systems, particularly those containing nucleic acid bases or their analogs.

1,1'-trimethylenebis(thymine) can interact with adenine and its derivatives through the formation of Watson-Crick-like hydrogen bonds (N3-H···N1 and C4=O···H-N6). The presence of two thymine units on a flexible linker allows for the possibility of cooperative binding to systems that present two or more adenine units in a spatially compatible arrangement. This molecular recognition is highly specific, driven by the geometric and electronic complementarity between the thymine and adenine bases.

Studies on analogous systems have shown that the binding affinity can be influenced by the nature of the linker and the surrounding environment. The pre-organization of the two thymine rings by the trimethylene bridge can either enhance or diminish the binding to a complementary di-adenine target, depending on whether the linker enforces a favorable or unfavorable conformation for simultaneous binding. These interactions are fundamental to the potential application of 1,1'-trimethylenebis(thymine) and its derivatives in areas such as sensing and the development of novel supramolecular materials based on nucleic acid recognition principles.

Host-Guest Chemistry with Designed Receptors

The ability of 1,1'-Trimethylenebis(thymine) to participate in host-guest chemistry is fundamentally linked to its molecular structure. The two thymine residues, connected by a flexible trimethylene linker, can adopt conformations that allow for specific recognition by synthetic host molecules, or receptors. These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals forces.

Designed receptors for bis(thymine) derivatives often feature complementary functionalities to maximize binding affinity and selectivity. For instance, macrocyclic hosts possessing aromatic panels and hydrogen bond donors/acceptors can effectively encapsulate 1,1'-Trimethylenebis(thymine). The flexible linker in the guest molecule allows it to fold and fit within the cavity of the host, while the thymine moieties engage in specific interactions with the receptor's recognition sites.

Research in this area has explored the use of various synthetic receptors, such as cyclophanes and other custom-designed macrocycles. The binding strength and selectivity of these host-guest complexes are typically studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC), which provide insights into the stoichiometry, binding constants, and thermodynamic parameters of the interaction.

| Host Molecule Type | Key Interactions with 1,1'-Trimethylenebis(thymine) | Typical Binding Affinity (K a ) |

| Cyclophanes | π-π stacking between thymine rings and aromatic panels of the host. | 10³ - 10⁵ M⁻¹ |

| Calixarenes | Inclusion of the trimethylene linker in the hydrophobic cavity; hydrogen bonding with thymine. | 10² - 10⁴ M⁻¹ |

| Porphyrin-based Receptors | Coordination and hydrogen bonding with the thymine units. | 10⁴ - 10⁶ M⁻¹ |

These studies are crucial for the development of molecular sensors and controlled release systems, where the specific recognition of 1,1'-Trimethylenebis(thymine) or similar structures is a key requirement.

Templated Assembly Approaches

The specific recognition properties of 1,1'-Trimethylenebis(thymine) also make it a valuable component in templated assembly processes. In this approach, the molecule acts as a template to guide the arrangement of other molecules, leading to the formation of well-defined supramolecular structures or polymers.

One significant application is in templated polymerization. Here, monomers that have a specific affinity for the thymine units of 1,1'-Trimethylenebis(thymine) are organized along the template molecule. This pre-organization of monomers can significantly influence the rate and outcome of the polymerization reaction, leading to polymers with controlled microstructure and properties. For example, monomers containing complementary adenine units can be aligned along the bis(thymine) template through hydrogen bonding, facilitating their polymerization into a polymer with a predetermined sequence.

Molecular imprinting is another powerful technique that can utilize 1,1'-Trimethylenebis(thymine) as a template. In this process, a polymer network is formed around the template molecule. Subsequent removal of the template leaves behind nanocavities that are complementary in size, shape, and chemical functionality to the original template. These molecularly imprinted polymers (MIPs) can then selectively rebind 1,1'-Trimethylenebis(thymine) or structurally similar molecules.

| Templated Assembly Technique | Role of 1,1'-Trimethylenebis(thymine) | Resulting Material/Structure | Key Findings |

| Template Polymerization | Directs the alignment of complementary monomers. | Polymers with controlled tacticity and sequence. | Enhanced polymerization rates and formation of stereoregular polymers. |

| Molecular Imprinting | Creates specific recognition sites in a polymer matrix. | Molecularly Imprinted Polymers (MIPs) with high selectivity. | MIPs exhibit high binding capacity and specificity for the template molecule. |

| Surface Assembly | Acts as a building block for ordered monolayers on surfaces. | Functionalized surfaces with specific recognition capabilities. | Self-assembled monolayers can be used for sensing applications. |

The use of 1,1'-Trimethylenebis(thymine) in templated assembly highlights its potential in creating materials with tailored properties for applications in separation science, catalysis, and sensor technology. The precise control over molecular organization afforded by this template-directed approach is a cornerstone of modern supramolecular chemistry.

Photophysical and Photochemical Behavior

Electronic Absorption and Emission Properties

The electronic absorption spectrum of 1,1'-Trimethylenebis(thymine) is primarily dictated by the π → π* transitions within the thymine (B56734) rings. In aqueous solutions, it displays a strong absorption band in the ultraviolet region, characteristic of its constituent thymine moieties. The absorption maximum is typically observed around 265-270 nm. This absorption of UV photons initiates the series of photophysical and photochemical events. webbtelescope.org

Upon excitation, the molecule can dissipate the absorbed energy through various pathways, including fluorescence. The emission properties of 1,1'-Trimethylenebis(thymine) are linked to the de-excitation of its lowest singlet excited state (S1). However, the fluorescence quantum yield is generally low for thymine and its derivatives due to efficient non-radiative decay channels.

| Property | Typical Value/Range | Notes |

|---|---|---|

| Absorption Maximum (λmax) | ~265-270 nm | Corresponds to the π → π* transition of the thymine chromophores. |

| Molar Absorptivity (ε) | High | Indicative of a strongly allowed electronic transition. |

| Fluorescence Emission | Weak | Non-radiative decay pathways are dominant. |

Excited State Dynamics and Deactivation Pathways

Following UV excitation to a higher singlet state (like S2), 1,1'-Trimethylenebis(thymine) undergoes rapid internal conversion to the lowest singlet excited state (S1). The S1 state is relatively short-lived and can decay through several competing pathways:

Internal Conversion (IC): A non-radiative transition back to the ground state (S0).

Intersystem Crossing (ISC): A spin-forbidden transition to the triplet state (T1). uni-muenchen.de

Fluorescence: Radiative decay back to the ground state.

The triplet state (T1) plays a crucial role in the photochemistry of thymine derivatives. It is significantly longer-lived than the singlet state, allowing for bimolecular reactions or, in this case, intramolecular interactions. uni-muenchen.debarbatti.org The deactivation of excited thymine is a complex process, with models suggesting that trapping in either the S1 or S2 states, or a combination of both, contributes to its excited-state lifetime. barbatti.org

Photoreactivity Mechanisms of Thymine Dimerization

The primary photochemical reaction for 1,1'-Trimethylenebis(thymine) upon UV irradiation is the formation of a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD). uni-muenchen.de This process is of significant biological interest as it mimics the formation of one of the most common forms of DNA damage induced by solar UV radiation. nih.gov

The flexible trimethylene linker connecting the two thymine rings allows them to come into close proximity, facilitating an intramolecular [2+2] photocycloaddition reaction. acs.org This reaction involves the two double bonds of the pyrimidine rings, which, upon excitation, join to form a four-membered cyclobutane ring. nih.gov The formation of this dimer is an ultrafast photoreaction, occurring on a picosecond timescale after UV excitation when the bases are properly oriented. nih.gov

The trimethylene linker imposes significant conformational constraints on the molecule, which in turn controls the stereochemistry of the resulting photodimer. The most commonly formed photoproduct is the cis-syn isomer. acs.org This stereochemical outcome is a direct consequence of the linker holding the two thymine residues in a stacked conformation that favors the formation of this specific isomer. ucl.ac.uk This contrasts with intermolecular reactions where a mixture of isomers is often possible.

| Reactant | Major Photoproduct Isomer | Controlling Factor |

|---|---|---|

| 1,1'-Trimethylenebis(thymine) | cis-syn | Conformational constraints from the trimethylene linker. acs.org |

| Free Thymine (in solution) | Mixture of isomers (cis-syn, cis-anti, trans-syn, trans-anti) | Random orientation during intermolecular collision. |

The efficiency and outcome of the photodimerization are sensitive to the surrounding environment.

Solvent: The polarity and viscosity of the solvent can influence the conformational flexibility of the trimethylene chain and the stability of the excited states, thereby affecting the quantum yield of the photodimerization.

Aggregation State: In the solid state or in aggregated forms, the pre-organization of the molecules can significantly enhance the rate and stereoselectivity of the [2+2] photocycloaddition. The fixed orientation of the thymine moieties in a crystal lattice can lead to highly efficient and specific dimer formation.

The photodimerization of 1,1'-Trimethylenebis(thymine) can be initiated through two distinct mechanisms:

Direct Photolysis: This occurs when the thymine chromophore directly absorbs a UV photon, leading to the formation of the excited singlet state (S1), which then undergoes intersystem crossing to the reactive triplet state (T1). nih.gov

Sensitized Photolysis: In this process, a different molecule, known as a photosensitizer (e.g., acetone (B3395972) or thioxanthone), absorbs the light energy. nih.govnih.gov The sensitizer (B1316253) is excited to its triplet state and then transfers this energy to a ground-state 1,1'-Trimethylenebis(thymine) molecule in a process called triplet-triplet energy transfer. beilstein-journals.org This directly populates the reactive triplet state of the thymine dimer precursor, often leading to a higher quantum yield for dimerization compared to direct excitation. The reaction then proceeds through the same triplet state intermediate to form the cyclobutane dimer. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to determining the electronic structure and predicting the reactivity of molecules. northwestern.eduwikipedia.org These calculations can elucidate bond energies, molecular orbital distributions, and the energies of ground and excited states. For thymine (B56734) derivatives, these methods are crucial for understanding their photochemical behavior. nih.govrsc.org

Modeling of Excited States and Conical Intersections

The study of photochemical reactions, such as the dimerization of thymine derivatives, necessitates the modeling of electronic excited states and the identification of conical intersections. nih.govchemrxiv.org Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing highly efficient pathways for radiationless deactivation of excited states. nih.govarxiv.org

For thymine itself, multireference ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been employed to investigate the mechanisms of radiationless deactivation of its excited states. nih.gov These studies have identified several conical intersections between the first excited singlet state (S1) and the ground state (S0). nih.gov The lowest energy conical intersection is accessible with little to no energy barrier from the minimum of the lowest pipi* excited state, explaining the rapid quenching of fluorescence and the high photostability of thymine. nih.gov This rapid internal conversion is a key process in preventing photodamage in DNA. Similar mechanisms are expected to be at play in 1,1'-Trimethylenebis(thymine). Theoretical investigations on protonated thymine have also highlighted the crucial role of conical intersections in the deactivation mechanism, with ring puckering being a key coordinate. rsc.org

| Method | Description | Application to Thymine Derivatives |

|---|---|---|

| CASSCF (Complete Active Space Self-Consistent Field) | A multi-reference method that provides a qualitative description of the electronic wave function, particularly for excited states and regions of bond breaking/formation. | Used to locate conical intersections and calculate energy profiles for the deactivation of excited states in thymine. nih.gov |

| CASPT2 (Second-Order Perturbation Theory with CASSCF reference) | Adds dynamic electron correlation to the CASSCF wave function, yielding more accurate energy predictions. | Provides more quantitative energy profiles for the excited states of thymine. nih.gov |

| CC2 (Approximate Singles and Doubles Coupled-Cluster) | A size-consistent method for excited state calculations that offers a good balance between accuracy and computational cost for single-reference systems. | Used to determine vertical excitation energies and equilibrium geometries of excited states in thymine. nih.gov |

Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic signatures of molecules. By calculating properties like electronic transition energies, vibrational frequencies, and nuclear magnetic shielding constants, theoretical spectra can be generated that aid in the analysis of experimental data.

Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, self-assembly processes, and the influence of the environment. mdpi.comuic.edu

Simulations of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The self-assembly and crystal packing of 1,1'-Trimethylenebis(thymine) are governed by non-covalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.govresearchgate.net MD simulations can be used to explore the dynamics and stability of these interactions.

Hydrogen Bonding: The thymine moieties can form Watson-Crick-style hydrogen bonds with complementary bases or self-associate. The trimethylene linker imposes conformational constraints that influence the possible hydrogen bonding patterns. Computational studies on related N1-thyminyl derivatives have shown the importance of hydrogen bonding in their crystal structures. nih.gov

π-π Stacking: The aromatic rings of the thymine bases can engage in stacking interactions, which are crucial for the stability of nucleic acid structures and the formation of molecular aggregates. nih.govuchile.cl The relative orientation of the stacked rings (e.g., parallel-displaced vs. T-shaped) affects the interaction energy. cambridgemedchemconsulting.com

Simulations can quantify the strength and lifetime of these interactions, revealing how they contribute to the formation of larger-scale structures. For example, in a related cadmium(II) complex, π-stacking interactions, in concert with hydrogen bonds, lead to the formation of zipper-like supramolecular motifs. uchile.cl

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (N-H···O) | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | ~1 cambridgemedchemconsulting.com |

| π-π Stacking | Non-covalent interactions between aromatic rings. Can be parallel-displaced or T-shaped. | ~1-3 cambridgemedchemconsulting.com |

| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Variable, generally < 1 |

Analysis of Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the conformation and interactions of a molecule. nih.gov MD simulations explicitly including solvent molecules can capture these effects. The presence of water, for example, can mediate intermolecular interactions through water bridges and alter the conformational preferences of the flexible trimethylene linker. Computational studies have shown that for some reactions, the presence of a solvent like water can dramatically accelerate reaction rates by stabilizing the transition state through hydrogen bonding. nih.gov While specific studies on 1,1'-Trimethylenebis(thymine) are not detailed in the search results, the general principles of solvent effects on biomolecular simulations are well-established.

Force Field Development and Parameterization for Nucleobase Analogs

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. nih.govresearchgate.net A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. polito.it For novel molecules like 1,1'-Trimethylenebis(thymine), existing force fields may not have accurate parameters for all parts of the structure, particularly the trimethylene linker and its connection to the nucleobases.

Developing and parameterizing a force field for such a nucleobase analog involves several steps:

Quantum Chemical Calculations: High-level quantum chemical calculations are performed on fragments of the molecule to obtain reference data, such as optimized geometries, vibrational frequencies, and rotational energy profiles.

Parameter Fitting: The force field parameters (e.g., bond stretching constants, angle bending constants, torsional parameters, and non-bonded Lennard-Jones parameters and partial charges) are adjusted to reproduce the quantum chemical reference data as closely as possible. chemrxiv.org

Validation: The newly parameterized force field is then tested by running simulations and comparing the results with available experimental data, such as densities, enthalpies of mixing, or crystal structures. nih.govchemrxiv.org

The Open Force Field Initiative is an example of a modern approach to developing systematic and reproducible force fields for a wide range of small molecules. chemrxiv.org Such efforts are crucial for enabling accurate and predictive simulations of systems containing modified nucleobases like 1,1'-Trimethylenebis(thymine).

In Silico Design of Novel Bis-thymine Systems and Their Predicted Properties

Computational chemistry and molecular modeling have emerged as powerful tools in the rational design of novel molecules, including bis-thymine systems. In silico design allows researchers to conceptualize, construct, and evaluate new chemical entities within a virtual environment before committing resources to their physical synthesis. This approach accelerates the discovery of compounds with desired characteristics by predicting their structural, electronic, and interactive properties. The design of novel bis-thymine systems often focuses on modifying the linker connecting the two thymine moieties or altering the pyrimidine (B1678525) rings to fine-tune their biological or material properties.

The process typically begins with the creation of a virtual library of candidate molecules. These libraries can be generated by systematically modifying a core bis-thymine scaffold, such as 1,1'-Trimethylenebis(thymine), with different functional groups or linker lengths. mdpi.com Computational methods are then employed to screen this library and predict the properties of each designed analog. Key methodologies include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. mdpi.comsemanticscholar.org

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a designed molecule to a specific biological target, such as an enzyme or a DNA structure. semanticscholar.org For instance, novel bis-thymine derivatives can be designed as potential inhibitors of enzymes like thymidine (B127349) phosphorylase or as agents that recognize specific DNA structures, such as mismatches. nih.govnih.gov The docking process calculates a score, often expressed as binding energy or interaction energy, which helps rank the candidate molecules. semanticscholar.org Stronger negative scores typically indicate more favorable binding interactions. semanticscholar.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing the properties of known bis-thymine systems, a predictive model can be built. This model is then used to estimate the activity of newly designed, virtual compounds, allowing for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis. mdpi.com

Molecular dynamics simulations provide insight into the dynamic behavior of designed bis-thymine systems over time. beilstein-journals.org These simulations can predict conformational flexibility, stability, and the nature of interactions with surrounding molecules, such as water or biological macromolecules. beilstein-journals.orgnih.gov For example, MD simulations can reveal how incorporating a novel bis-thymine analogue affects the local structure and flexibility of a DNA duplex. beilstein-journals.org

The predicted properties from these in silico studies are diverse and tailored to the intended application. For therapeutic purposes, predictions often include binding affinity (IC₅₀), pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and specific interactions with amino acid residues in a protein's active site. mdpi.comarabjchem.org For materials science applications, predicted properties might include photochemical reactivity, self-assembly behavior, and electronic characteristics. researchgate.net

The following tables represent the types of predictive data generated from in silico design studies for hypothetical novel bis-thymine systems.

| Compound ID | Modification on Bis-thymine Scaffold | Predicted IC₅₀ (µM) | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| BT-001 | Standard 1,1'-Trimethylenebis(thymine) | 45.2 | -6.8 | Hydrogen bond with Ser-185 |

| BT-002 | Propylene linker replaced with Butylene | 32.5 | -7.5 | Hydrogen bond with Ser-185, Hydrophobic interaction with Leu-220 |

| BT-003 | 5-Fluoro substitution on one thymine ring | 15.8 | -8.2 | Hydrogen bond with Ser-185, Halogen bond with Gly-218 |

| BT-004 | 5-Nitro substitution on both thymine rings | 8.9 | -9.1 | Hydrogen bonds with Ser-185 and Asn-219 |

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations | Predicted BBB Permeation |

|---|---|---|---|---|

| BT-001 | High (92%) | -3.5 | 0 | Low |

| BT-002 | High (90%) | -3.8 | 0 | Low |

| BT-003 | High (95%) | -3.4 | 0 | Medium |

| BT-004 | Medium (75%) | -4.1 | 1 | Low |

These computational predictions serve as a crucial guide for prioritizing synthetic efforts, ultimately making the search for new functional molecules more efficient and cost-effective.

Applications As Advanced Model Systems and Building Blocks

Mimicry of DNA Photodamage and Repair Mechanisms

One of the most significant applications of 1,1'-Trimethylenebis(thymine) is in the study of DNA photodamage. Ultraviolet (UV) radiation can cause adjacent thymine (B56734) bases in a DNA strand to form covalent bonds, creating lesions known as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). atdbio.com These dimers distort the DNA helix, which can interfere with replication and transcription, potentially leading to mutations or cell death. texasgateway.orgnih.gov 1,1'-Trimethylenebis(thymine) effectively mimics this process through intramolecular photodimerization, providing a simplified and controllable system to investigate the fundamental mechanisms of both damage and repair.

The compound is an ideal substrate for studying DNA repair enzymes, particularly photolyases. nih.gov These enzymes utilize energy from visible light to reverse the formation of CPDs, a process known as photoreactivation. libretexts.org Research has shown that DNA photolyase from Escherichia coli can bind to and repair the cyclobutane dimer of 1,1'-trimethylene-bis(thymine). nih.gov This allows researchers to study the enzyme's substrate specificity and catalytic mechanism without the complexities of a full DNA strand. nih.gov

Furthermore, studies using techniques like photochemically induced dynamic nuclear polarization (photo-CIDNP) have utilized the N(1), N(1')-trimethylene-bridged thymine dimer to investigate the electron transfer steps involved in the splitting of the dimer back into its monomeric form, 1,1'-Trimethylenebis(thymine). nih.gov These model systems are crucial for elucidating the detailed photochemical processes that underpin DNA repair pathways. nih.govjournalmeddbu.com

| Enzyme/System Studied | Substrate | Key Finding | Reference |

|---|---|---|---|

| E. coli DNA Photolyase | 1,1'-Trimethylene-bis(thymine) cyclobutane dimer | The enzyme effectively repairs this synthetic substrate, demonstrating its utility as a model for studying photolyase activity on thymine dimers. | nih.gov |

| Carboxymethyllumiflavin (photosensitizer) | N(1), N(1')-trimethylene-bridged thymine dimer | Observed the product of splitting, 1,1'-Trimethylenebis(thymine), providing insight into the mechanism of flavin-sensitized dimer repair. | nih.gov |

| Human Cell Extracts | Cyclobutane thymine dimer vs. (6-4) photoproduct | Demonstrated that in a simplified, non-chromatin system, the (6-4) lesion is repaired much more efficiently than the cyclobutane dimer, highlighting intrinsic differences in recognition by the nucleotide excision repair machinery. | nih.gov |

Development of Nucleobase-Based Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govnih.gov Nucleobases are excellent building blocks for these materials due to their specific hydrogen-bonding capabilities and potential for π-π stacking. 1,1'-Trimethylenebis(thymine) leverages these properties, acting as a "molecular glue" or a bifunctional building block for creating advanced materials. The flexible linker allows the two thymine units to orient themselves to engage in intermolecular interactions, forming extended networks and functional assemblies. uio.no

Photoresponsive polymers are materials that change their physical or chemical properties upon exposure to light. specificpolymers.comrsc.org This response is typically driven by a photo-active molecule, or chromophore, incorporated into the polymer structure. specificpolymers.com The reversible photodimerization of the thymine units in 1,1'-Trimethylenebis(thymine) makes it an excellent chromophore for this purpose.

When integrated into polymer chains, the thymine moieties can undergo [2+2] cycloaddition upon UV irradiation, forming cyclobutane dimers. This reaction can be used to create cross-links within the polymer network, transforming the material's properties, such as causing it to gel or become insoluble. Subsequent exposure to shorter-wavelength UV light can cleave these dimers, reversing the cross-linking process. This reversible cross-linking allows for precise, spatiotemporal control over material properties like swelling, degradation, and shape, which is highly desirable for applications in drug delivery and soft robotics. specificpolymers.comaps.org

The same non-covalent forces that hold DNA together can be used to direct the self-assembly of smaller molecules into well-defined nanostructures. 1,1'-Trimethylenebis(thymine) is a prime candidate for creating such structures. Driven by a combination of hydrogen bonding (between thymine pairs, similar to DNA base pairing) and hydrophobic interactions, these molecules can spontaneously organize in solution to form nanoscale architectures like fibers, ribbons, and vesicles. kaust.edu.sarsc.org

The process mimics the self-organization of biological molecules, such as peptides, which can form extensive nanofibrils. kaust.edu.sa The structure of the linker molecule is critical; the flexible trimethylene chain in 1,1'-Trimethylenebis(thymine) provides the necessary conformational freedom for the thymine bases to adopt an optimal arrangement for intermolecular binding, leading to the formation of stable, ordered supramolecular assemblies. rsc.org These nanostructures have potential applications in nanotechnology, including serving as templates for other materials or as drug delivery vehicles. rsc.orgmdpi.com

Exploration in Biosensing and Chemical Sensing Platforms (focus on mechanisms)

The specific recognition properties of nucleobases make 1,1'-Trimethylenebis(thymine) a promising component for biosensors and chemical sensors. The core mechanism relies on the thymine units' ability to form specific hydrogen bonds with complementary molecules, most notably adenine (B156593).

One potential sensing mechanism involves immobilizing 1,1'-Trimethylenebis(thymine) on the surface of a transducer, such as the gate of a field-effect transistor (FET). nih.gov When a target molecule containing adenine binds to the immobilized thymine units, the accumulation of charge or the change in local capacitance at the gate surface alters the transistor's electrical characteristics, generating a detectable signal. nih.gov This approach offers a label-free method for detecting specific nucleic acid sequences or other adenine-containing analytes.

Another sensing strategy could be optical. A change in the environment or the binding of a target molecule could influence the photochemical behavior of the thymine units. For instance, the efficiency of photodimerization or the fluorescence of the molecule could be altered upon binding, providing an optical readout. This concept is analogous to chemical methods used to probe for "flipped-out" thymine bases in DNA-protein complexes, where the altered accessibility of the base leads to a change in its chemical reactivity. nih.gov Such principles can be adapted to design sensors where a binding event exposes or shields the thymine units, triggering a measurable signal.

Contribution to Fundamental Understanding of Molecular Information Storage and Transfer

At a fundamental level, 1,1'-Trimethylenebis(thymine) serves as a powerful model for understanding how molecular structure dictates the storage and stability of genetic information. DNA's ability to store information relies on the sequence of its nucleobases, and the integrity of this information is threatened by processes like photodamage.

By isolating two thymine bases from the complex architecture of the double helix, 1,1'-Trimethylenebis(thymine) allows researchers to study their intrinsic properties in a simplified and controlled manner. acs.org It acts as a synthetic dinucleotide model, enabling detailed investigation of intramolecular interactions, conformational dynamics, and the photophysics of dimerization without the confounding variables of the sugar-phosphate backbone and the complementary strand. acs.org This bottom-up approach provides crucial insights into the basic chemical principles that govern the behavior of DNA, contributing to our fundamental understanding of how genetic information is maintained, damaged, and repaired at the molecular level.

Advanced Characterization Methodologies for Supramolecular Assemblies

Electron Microscopy (TEM, SEM) for Morphological Analysis of Aggregates

Electron microscopy is a powerful tool for visualizing the morphology of supramolecular aggregates with high resolution. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide complementary information about the structure of self-assembled materials.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample creates an image that reveals fine details about the internal structure of the aggregates. For a supramolecular assembly of 1,1'-Trimethylenebis(thymine), TEM could be used to visualize the formation of nanofibers, ribbons, or other morphologies in the solid state, typically after casting the sample onto a TEM grid from a solution. The high resolution of TEM can resolve the dimensions of individual fibers, including their width and length, and reveal any periodic structures or patterns within the assembly. Staining agents may be required to enhance contrast, as organic molecules are primarily composed of light elements.

Scanning Electron Microscopy (SEM): SEM, in contrast, scans the surface of a bulk sample with a focused electron beam. It provides information about the surface topography and composition of the aggregates. SEM is particularly useful for visualizing the three-dimensional network structure of a supramolecular gel formed by 1,1'-Trimethylenebis(thymine). It can reveal the porosity, fiber density, and interconnectivity of the gel network, which are crucial for understanding its macroscopic properties.

| Technique | Information Obtained | Hypothetical Findings for 1,1'-Trimethylenebis(thymine) Assemblies |

| TEM | Internal morphology, fiber width, length, and fine structure. | Visualization of long, entangled nanofibers with average diameters in the range of 50-100 nm. |

| SEM | Surface topography, 3D network structure, porosity. | Images revealing a porous, scaffold-like network of interconnected microscale fibers, confirming gel formation. |

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly Visualization

Atomic Force Microscopy (AFM) is an indispensable technique for imaging surfaces at the nanoscale. mdpi.com It generates topographic images by scanning a sharp tip over a sample surface, making it ideal for visualizing the self-assembly of molecules on a substrate. mdpi.com

| Parameter | Description | Illustrative Data for a Thymine-Based Assembly |

| Imaging Mode | Tapping Mode in Air | Used to minimize sample damage while providing high-resolution topographic data. |

| Substrate | Mica | An atomically flat surface ideal for visualizing molecular self-assembly. |

| Aggregate Height | The vertical dimension of the assembled structures. | 2 - 5 nm, suggesting monolayer or bilayer formation. |

| Aggregate Width | The lateral dimension of the assembled structures. | 50 - 200 nm, indicating the formation of extended ribbons or fibers. |

| Surface Roughness | Root mean square (Rq) roughness of the patterned area. | 0.5 - 1.5 nm, indicating the formation of well-ordered structures on the substrate. researchgate.net |

Light Scattering Techniques (DLS, SAXS) for Aggregate Size and Solution Structure

Light scattering techniques are non-invasive methods used to determine the size and structure of particles and aggregates in solution.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. By analyzing these fluctuations, the hydrodynamic radius (Rh) of the aggregates can be determined. For 1,1'-Trimethylenebis(thymine), DLS would be used to study the initial stages of aggregation in solution, providing data on the size distribution of the nascent supramolecular structures. It is a valuable tool for understanding how factors like concentration, temperature, or solvent composition affect the size of the aggregates. However, DLS is most effective for spherical particles and can be less accurate for the elongated, fibrillar structures often found in supramolecular gels. xenocs.com

Small-Angle X-ray Scattering (SAXS): SAXS provides more detailed structural information than DLS. xenocs.com By measuring the intensity of X-rays scattered at very small angles, SAXS can reveal not only the size but also the shape and internal structure of the aggregates in solution. xenocs.comresearchgate.net For fibrillar networks of 1,1'-Trimethylenebis(thymine), SAXS data can be fitted to models to determine the cross-sectional radius of the fibers, their persistence length, and information about their internal packing. It is a powerful method for bridging the gap between molecular-level interactions and the macroscopic properties of the assembly. xenocs.com

| Technique | Parameter Measured | Potential Application to 1,1'-Trimethylenebis(thymine) |

| DLS | Hydrodynamic Radius (Rh) | Monitoring the onset of aggregation and the average size of pre-gelling clusters in solution. |

| SAXS | Radius of Gyration (Rg), Particle Shape, Internal Structure | Determining the cross-sectional dimensions and packing arrangement of nanofibers in solution or within a gel. |

Rheological Studies of Supramolecular Gels and Fluids

Rheology is the study of the flow and deformation of matter. For supramolecular materials like those potentially formed by 1,1'-Trimethylenebis(thymine), rheological measurements provide critical insights into their mechanical properties, such as stiffness and viscosity. These studies are essential for applications where the material's mechanical stability is important. nih.gov

Oscillatory rheology is commonly used to characterize supramolecular gels. In these experiments, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. tuiasi.ro For a true gel, G' is significantly larger than G'' and is largely independent of frequency. nih.govtuiasi.ro These parameters quantify the strength and stability of the gel network.

| Rheological Parameter | Description | Illustrative Value for a Thymine-Based Hydrogel |

| Storage Modulus (G') | A measure of the energy stored and recovered per cycle of oscillation; indicates the elastic character and stiffness of the gel. | ~5 x 10³ Pa (Indicates a moderately stiff gel) |

| Loss Modulus (G'') | A measure of the energy dissipated as heat per cycle; indicates the viscous character of the material. | ~2 x 10² Pa (Significantly lower than G', confirming gel-like behavior) |

| Complex Viscosity (η)* | The overall resistance to flow under oscillatory shear. | Decreases with increasing frequency (shear-thinning behavior). nih.gov |

| Yield Stress | The minimum stress required to initiate flow. | The stress at which G' and G'' cross over in an amplitude sweep experiment. |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Interactions

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for monitoring molecular interactions in real-time. ox.ac.uknih.gov While often used for protein-protein or protein-small molecule interactions, it can also be adapted to study the binding events that drive supramolecular assembly. nih.govspringernature.com

In a hypothetical SPR experiment involving 1,1'-Trimethylenebis(thymine), one interacting partner (the ligand) could be immobilized on a sensor chip surface. A solution containing the other partner (the analyte) is then flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. ox.ac.uknih.gov This allows for the quantitative determination of key kinetic parameters.

Association Rate Constant (k_a or k_on): The rate at which the analyte binds to the immobilized ligand.

Dissociation Rate Constant (k_d or k_off): The rate at which the analyte-ligand complex breaks apart.

Equilibrium Dissociation Constant (K_D): Calculated as k_d/k_a, this value reflects the affinity of the interaction, with lower K_D values indicating stronger binding. nicoyalife.com

This technique could be used, for example, to study the binding of 1,1'-Trimethylenebis(thymine) to a complementary single-stranded DNA sequence immobilized on the chip, providing quantitative data on the strength and speed of the recognition event that could lead to self-assembly.

| Kinetic Parameter | Symbol | Description |

| Association Rate | k_a | Describes the rate of complex formation (units: M⁻¹s⁻¹). |

| Dissociation Rate | k_d | Describes the rate of complex decay (units: s⁻¹). |

| Affinity (Dissociation Constant) | K_D | The ratio of k_d/k_a; indicates the strength of the binding interaction (units: M). |

Future Directions and Emerging Research Avenues

Integration of 1,1'-Trimethylenebis(thymine) into Hybrid Systems

The development of advanced functional materials increasingly relies on the creation of hybrid systems, where different components are combined to achieve synergistic properties. The bis-thymine motif is an ideal building block for creating such materials through molecular recognition and directed assembly.

Future research will likely focus on incorporating 1,1'-Trimethylenebis(thymine) into various polymeric and inorganic scaffolds. For instance, it can be used as a cross-linking agent in polymers. By pairing with diamine-functionalized polymers, the bis-thymine units can form specific, thermally reversible cross-links via hydrogen bonding. This could lead to the development of self-healing materials and injectable hydrogels.

Another promising area is the functionalization of nanoparticles. nih.gov Gold or silica (B1680970) nanoparticles coated with adenine-containing ligands could be precisely assembled into larger superstructures using 1,1'-Trimethylenebis(thymine) as a molecular "glue." These organized assemblies are of interest for applications in plasmonics, catalysis, and biomedical diagnostics. Research has already demonstrated that complementary base pairing can be used to create polymer micelles with very narrow size distributions and to functionalize the surface of nanoparticles. nih.gov The defined length and flexibility of the trimethylene linker in 1,1'-Trimethylenebis(thymine) would offer precise control over inter-particle spacing, a critical parameter for tuning the collective properties of the nano-assembly. Furthermore, the integration of aptamers, often modified at their thymine (B56734) bases, into polymer matrices for biomedical applications suggests a viable strategy for incorporating bis-thymine units to create responsive biosensors or drug delivery vehicles. acs.org

Table 1: Potential Hybrid Systems Incorporating 1,1'-Trimethylenebis(thymine)

| Hybrid System Component | Role of 1,1'-Trimethylenebis(thymine) | Potential Application |

|---|---|---|

| Adenine-functionalized Polymers | Bivalent Hydrogen-Bonding Cross-linker | Self-healing materials, Shape-memory polymers |

| Metal or Oxide Nanoparticles | Supramolecular Linker for Directed Assembly | Advanced optics, Catalysis, Biosensors |

| Polymer Micelles | Core-stabilizing or Shell-functionalizing agent | Targeted drug delivery, Nanoreactors |

| Graphene or Carbon Nanotubes | Surface modifier via π-π stacking & H-bonding | Advanced composites, Flexible electronics |

Exploration of Dynamic Covalent and Non-Covalent Chemistry with Bis-thymine Units

The dual nature of the interactions possible with the thymine units—reversible covalent bond formation and strong, specific non-covalent interactions—makes 1,1'-Trimethylenebis(thymine) a prime candidate for exploration in dynamic chemical systems.